molecular formula C20H19O2P B086372 Bis(4-methoxyphenyl)phenylphosphine CAS No. 14180-51-9

Bis(4-methoxyphenyl)phenylphosphine

Cat. No. B086372
CAS RN: 14180-51-9
M. Wt: 322.3 g/mol
InChI Key: BJPHLVZNHDIUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bis(4-methoxyphenyl)phenylphosphine involves complex organic synthesis routes. For instance, bis(m-methoxyphenyl)(p-methoxyphenyl)phosphine and di(n-butyl)(p-methoxy-phenyl)-phosphine have been synthesized and characterized, indicating the versatility in substituting the phenyl rings and methoxy groups during the synthetic process (Hettstedt et al., 2016).

Molecular Structure Analysis

The molecular structure of bis(4-methoxyphenyl)phenylphosphine has been elucidated through various spectroscopic techniques and, in some cases, crystallography. For example, the structure of compounds related to bis(4-methoxyphenyl)phenylphosphine has been determined by single-crystal X-ray diffraction, revealing intricate details about bond lengths and angles crucial for understanding its reactivity and interaction with metals (Lin et al., 2001).

Chemical Reactions and Properties

Bis(4-methoxyphenyl)phenylphosphine participates in various chemical reactions, particularly in forming complexes with metals. For instance, reactions with palladium chloride and amines have yielded trans-amminedichloropalladium complexes, indicating its ability to coordinate with metals and facilitate transformations. The bond lengths and electron density contributions from the phenyl rings to phosphorus for binding with Pd(II) have been characterized, demonstrating its utility in organometallic chemistry (Lin et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of bis(4-methoxyphenyl)phenylphosphine are critical for its handling and application in various chemical processes. While specific data on these properties was not directly found in the searched papers, these characteristics generally depend on the molecular structure, particularly the substituents on the phenyl rings and the overall molecular geometry.

Chemical Properties Analysis

The chemical properties of bis(4-methoxyphenyl)phenylphosphine, including its reactivity, acid-base behavior, and ligand properties, are essential for its applications in catalysis and synthesis. Its ability to act as a ligand for metal complexes, as seen in the formation of palladium complexes, highlights its potential in facilitating various catalytic processes, including hydroformylation and cross-coupling reactions. The electronic effects of the methoxy groups and the phenyl ring contribute significantly to its reactivity and interaction with metal centers (Chen et al., 2015).

Scientific Research Applications

1. Catalytic Nanoreactors for Biphasic Hydroformylation

  • Summary of Application: Bis(4-methoxyphenyl)phenylphosphine (BMOPPP) is used in the synthesis of amphiphilic core-cross-linked micelles, which serve as catalytic nanoreactors for biphasic hydroformylation .
  • Methods of Application: BMOPPP ligands are synthesized by a three-step one-pot radical polymerization in emulsion, using the polymerization-induced self-assembly (PISA) strategy and reversible addition-fragmentation chain transfer (RAFT) as the controlling method .
  • Results or Outcomes: The study demonstrated the successful synthesis of core-cross-linked micelles functionalized with BMOPPP, which can be used as catalytic nanoreactors for biphasic hydroformylation .

2. Synthesis of Polyimide Fibers

  • Summary of Application: Bis(4-aminophenoxy) phenyl phosphine oxide (DAPOPPO), a monomer related to Bis(4-methoxyphenyl)phenylphosphine, is used in the synthesis of co-polyimide (PI) fibers .
  • Methods of Application: DAPOPPO is incorporated into the PI molecular chain followed by dry-jet wet spinning .
  • Results or Outcomes: The study found that the effects of DAPOPPO molar content on the atomic oxygen (AO) resistance of the fibers were significant. The PI fiber containing 40% DAPOPPO showed lower mass loss compared to those containing 0% and 20% DAPOPPO .

3. Synthesis of Nixantphos Core

  • Summary of Application: An analogous nanoreactor incorporating Bis(4-methoxyphenyl)phenylphosphine (BMOPPP) has been synthesized and tested in 1-octene hydroformylation .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The study suggested that bidentate ligands, especially those with a large bite angle like xantphos, have been shown to yield higher l/b ratios, which is of primary interest for practical applications .

4. Synthesis of Phosphonium Building Blocks

  • Summary of Application: Bis(4-ethynyl)phenylphosphine, a compound related to Bis(4-methoxyphenyl)phenylphosphine, is used as a precursor of phosphonium building blocks for the design of phosphorus-containing oligomers .
  • Methods of Application: The synthesis involves the use of trichlorosilane in the presence of tertiary amines .
  • Results or Outcomes: The study demonstrated the successful synthesis of phosphonium building blocks, which can be used in the design of phosphorus-containing oligomers .

5. Synthesis of New Porous Organic Ligands

  • Summary of Application: Tris(2-methoxy-5-vinylphenyl)phosphine, a compound related to Bis(4-methoxyphenyl)phenylphosphine, is used as a monomer for the preparation of new porous organic ligands .
  • Methods of Application: The synthesis involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .
  • Results or Outcomes: The study demonstrated the successful synthesis of new porous organic ligands, which can be used in various applications .

6. Synthesis of Luminescent Copper (I) Complexes

  • Summary of Application: A new 5-boryl-2-phosphinoimidazole PN type ligand, a compound related to Bis(4-methoxyphenyl)phenylphosphine, is used for the synthesis of luminescent copper (I) complexes .
  • Methods of Application: The synthesis involves the interaction of the corresponding Grignard reagents with 1-bromophospholes generated in situ from zirconacyclopentadienes and phosphorus tribromide .
  • Results or Outcomes: The study demonstrated the successful synthesis of luminescent copper (I) complexes, which can be used in various applications .

4. Synthesis of Phosphonium Building Blocks

  • Summary of Application: Bis(4-ethynyl)phenylphosphine, a compound related to Bis(4-methoxyphenyl)phenylphosphine, is used as a precursor of phosphonium building blocks for the design of phosphorus-containing oligomers .
  • Methods of Application: The synthesis involves the use of trichlorosilane in the presence of tertiary amines .
  • Results or Outcomes: The study demonstrated the successful synthesis of phosphonium building blocks, which can be used in the design of phosphorus-containing oligomers .

5. Synthesis of New Porous Organic Ligands

  • Summary of Application: Tris(2-methoxy-5-vinylphenyl)phosphine, a compound related to Bis(4-methoxyphenyl)phenylphosphine, is used as a monomer for the preparation of new porous organic ligands .
  • Methods of Application: The synthesis involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .
  • Results or Outcomes: The study demonstrated the successful synthesis of new porous organic ligands, which can be used in various applications .

6. Synthesis of Luminescent Copper (I) Complexes

  • Summary of Application: A new 5-boryl-2-phosphinoimidazole PN type ligand, a compound related to Bis(4-methoxyphenyl)phenylphosphine, is used for the synthesis of luminescent copper (I) complexes .
  • Methods of Application: The synthesis involves the interaction of the corresponding Grignard reagents with 1-bromophospholes generated in situ from zirconacyclopentadienes and phosphorus tribromide .
  • Results or Outcomes: The study demonstrated the successful synthesis of luminescent copper (I) complexes, which can be used in various applications .

Safety And Hazards

“Bis(4-methoxyphenyl)phenylphosphine” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

bis(4-methoxyphenyl)-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19O2P/c1-21-16-8-12-19(13-9-16)23(18-6-4-3-5-7-18)20-14-10-17(22-2)11-15-20/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPHLVZNHDIUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333845
Record name BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-methoxyphenyl)phenylphosphine

CAS RN

14180-51-9
Record name BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(4-methoxyphenyl)phenylphosphine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(4-methoxyphenyl)phenylphosphine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bis(4-methoxyphenyl)phenylphosphine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bis(4-methoxyphenyl)phenylphosphine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Bis(4-methoxyphenyl)phenylphosphine
Reactant of Route 6
Reactant of Route 6
Bis(4-methoxyphenyl)phenylphosphine

Citations

For This Compound
50
Citations
S Chen, AF Cardozo, C Julcour, JF Blanco, L Barthe… - Polymer, 2015 - Elsevier
Core-cross-linked micelles (CCM) functionalized at the core with covalently linked bis(p-methoxyphenyl) phenylphosphine (BMOPPP) ligands have been synthesized by a three-step …
Number of citations: 47 www.sciencedirect.com
W Gao, XQ Guo, XF Liu - Transition Metal Chemistry, 2019 - Springer
Three diiron ethanedithiolate complexes of tertiary phosphine ligands, namely (µ-SCH 2 CH 2 S-μ)Fe 2 (CO) 5 L [L = Ph 2 PCH=CH 2 , 2; Ph 2 P(C 6 H 4 NMe 2 -4), 3; PhP(C 6 H 4 OMe…
Number of citations: 1 link.springer.com
O Shawkataly, IA Khan, CS Yeap… - … Section E: Structure …, 2010 - scripts.iucr.org
The asymmetric unit of the title triangulo-triruthenium compound, [Ru3(C25H22As2)(C20H19O2P)(CO)9]·0.15CH2Cl2, contains one molecule of the triangulo-triruthenium complex and …
Number of citations: 13 scripts.iucr.org
HR Gholami, S Asghari - Journal of Chemical Research, 2018 - journals.sagepub.com
The reactions of a series of alkyl X-phenylpropiolates with 2-hydroxy-1-naphthaldehyde and triphenylphosphine led to benzochromenes in moderate yields. When the reactions were …
Number of citations: 3 journals.sagepub.com
JG Smith Jr, CM Thompson… - High Performance …, 2002 - journals.sagepub.com
As part of a NASA program to develop materials for potential future space applications, poly(arylene ether)s containing phenylphosphine oxide groups were prepared and characterized…
Number of citations: 35 journals.sagepub.com
QH Pan, YY Liu, YY Li, X Zhang, QC Peng… - Materials Chemistry …, 2023 - pubs.rsc.org
Aggregation-induced emission (AIE) luminogen-based assembled materials usually exhibit excellent luminescence properties and have attracted widespread attention in chemical …
Number of citations: 0 pubs.rsc.org
CM Whitaker, KL Kott, RJ McMahon - The Journal of Organic …, 1995 - ACS Publications
Background Practical preparative methods for the syntheses of substituted arylphosphine oxides typically involve treatment of phosphorus oxyhalides with organolithium or Grignard …
Number of citations: 67 pubs.acs.org
BH Lipshutz, JA Sclafani, PA Blomgren - Tetrahedron, 2000 - Elsevier
Using the heterogeneous catalyst ‘Ni/C’, biaryl bonds can be made between functionalized aryl chlorides and boronic acids in good isolated yields. A standard set of conditions has …
Number of citations: 156 www.sciencedirect.com
GL KELDSEN - 1977 - search.proquest.com
This material was produced from a microfilm copy of the original document. While Page 1 LGGLGGGGGGGG GG LLLLLL This material was produced from a microfilm copy of the …
Number of citations: 3 search.proquest.com
S Chen, E Manoury, F Gayet, R Poli - Polymers, 2016 - mdpi.com
A well-defined amphiphilic core-shell polymer functionalized with bis(p-methoxy-phenylphosphino)phenylphosphine (BMOPPP) in the nanogel (NG) core has been obtained by a …
Number of citations: 11 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.